5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
Chemical Identity and Structural Features
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exhibits a complex molecular architecture characterized by the integration of multiple heteroatoms and functional groups within a six-membered aromatic heterocycle. The compound possesses the molecular formula Carbon eleven Hydrogen fourteen Boron Bromine Fluorine Nitrogen Oxygen two, corresponding to a molecular weight of 301.95 grams per mole. The Chemical Abstracts Service registry number 1073353-50-0 uniquely identifies this compound in chemical databases and literature.
The structural framework centers on a pyridine ring system that has undergone strategic substitution at three distinct positions. The bromine atom occupies the 5-position relative to the nitrogen heteroatom, while a fluorine substituent is positioned at the 2-position. Most notably, the 3-position bears a tetramethyl-1,3,2-dioxaborolan-2-yl group, commonly referred to as a pinacol boronic ester moiety. This boronic ester functionality represents a protected form of the corresponding boronic acid, providing enhanced stability and solubility characteristics compared to the free acid derivative.
The International Union of Pure and Applied Chemistry systematic name for this compound is this compound. Alternative nomenclature includes 5-bromo-2-fluoropyridine-3-boronic acid pinacol ester, which emphasizes the synthetic origin and functional group relationships. The Simplified Molecular Input Line Entry System representation B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)F provides a concise structural encoding for computational applications.
The pinacol boronic ester group represents a particularly significant structural feature, as it serves as a masked boronic acid functionality that can undergo transmetalation reactions under appropriate conditions. The tetramethyl-1,3,2-dioxaborolane ring system provides steric protection to the boron center while maintaining the electrophilic character necessary for cross-coupling reactions. This protection strategy has proven essential for the development of stable, isolable organoboron reagents that can be stored and handled under ambient conditions.
The halogenation pattern of the pyridine ring creates a unique electronic environment that influences both the reactivity and selectivity of subsequent transformations. The electron-withdrawing nature of both the fluorine and bromine substituents, combined with the inherent electron deficiency of the pyridine nitrogen, creates a highly polarized aromatic system. This electronic structure has important implications for the compound's behavior in various chemical reactions, particularly those involving nucleophilic or electrophilic aromatic substitution processes.
Properties
IUPAC Name |
5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)8-5-7(13)6-15-9(8)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSBZMTVRIRYRDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660636 | |
| Record name | 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1073353-50-0 | |
| Record name | 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The predominant synthetic route to 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves the palladium-catalyzed borylation of 5-bromo-2-fluoropyridine or related halogenated pyridine derivatives using bis(pinacolato)diboron (B₂Pin₂) as the boron source. This reaction installs the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at the 3-position of the pyridine ring.
Detailed Preparation Procedure
- Starting Material: 5-bromo-2-fluoropyridine or closely related halogenated pyridine derivatives.
- Boronic Ester Source: Bis(pinacolato)diboron (B₂Pin₂).
- Catalysts: Palladium complexes such as bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂], palladium acetate (Pd(OAc)₂), or tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] with appropriate phosphine ligands (e.g., triphenylphosphine, tricyclohexylphosphine).
- Base: Potassium acetate (KOAc), potassium carbonate (K₂CO₃), or similar bases.
- Solvents: 1,4-Dioxane, dimethylformamide (DMF), toluene, or mixtures with water.
2.2. Typical Reaction Conditions
- Temperature: Reflux or elevated temperatures ranging from 80°C to 100°C.
- Atmosphere: Inert atmosphere (nitrogen or argon) to prevent oxidation of sensitive reagents.
- Time: 4 to 24 hours depending on scale and specific conditions.
- Stoichiometry: Slight excess of bis(pinacolato)diboron (typically 1.2 equivalents) relative to the halogenated pyridine.
2.3. Example Experimental Protocol
An example from literature for a closely related pyridine derivative is as follows:
| Step | Description |
|---|---|
| 1 | In a dry reaction vessel under nitrogen, dissolve 5-bromo-2-fluoropyridine (1 equiv) and bis(pinacolato)diboron (1.2 equiv) in 1,4-dioxane. |
| 2 | Add potassium acetate (2.5 equiv) and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (1.5 mol%). |
| 3 | Heat the mixture to reflux (~101°C) and stir for 12–24 hours. Reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). |
| 4 | Upon completion, cool the reaction mixture to room temperature and quench if necessary. |
| 5 | Purify the crude product by column chromatography on silica gel using hexane/ethyl acetate gradients or by recrystallization to isolate the pure boronate ester. |
This procedure typically affords the target compound in yields ranging from 60% to 85%, depending on scale and exact conditions.
Reaction Optimization and Variations
- Catalyst System: The choice of palladium catalyst and ligand significantly impacts yield and reaction time. For example, Pd(OAc)₂ with triphenylphosphine or Pd₂(dba)₃ with tricyclohexylphosphine have been used effectively.
- Base Selection: Potassium acetate is commonly preferred for its mildness and efficiency in promoting borylation.
- Solvent Effects: 1,4-Dioxane is frequently used due to its ability to dissolve both organic and inorganic reagents and withstand reflux temperatures. Mixed solvent systems with water or DMF can also improve reaction rates.
- Temperature and Time: Higher temperatures accelerate the reaction but may increase side reactions; reflux conditions are standard, with reaction times optimized by monitoring conversion.
Purification and Characterization
- Purification: Column chromatography on silica gel is the standard method, employing non-polar to moderately polar solvent gradients (e.g., hexane/ethyl acetate). Recrystallization can also be employed for further purity enhancement.
- Characterization: Confirmation of the boronate ester formation and substitution pattern is achieved by:
- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR to confirm the pyridine substitution pattern and boronate ester signals.
- Mass Spectrometry (MS): To verify molecular weight.
- High-Performance Liquid Chromatography (HPLC): To assess purity (>95% typically targeted).
- X-ray Crystallography: Occasionally used for unambiguous structural confirmation.
Preparation Data Summary Table
| Parameter | Typical Value / Condition | Notes |
|---|---|---|
| Starting Material | 5-bromo-2-fluoropyridine | Purity >98% |
| Boron Source | Bis(pinacolato)diboron (B₂Pin₂) | 1.2 equivalents |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂, or Pd₂(dba)₃ | 1.0–1.5 mol% loading |
| Base | Potassium acetate (KOAc), potassium carbonate | 2.5 equivalents |
| Solvent | 1,4-Dioxane, DMF, or toluene | Dry and degassed |
| Temperature | 80–101°C (reflux) | Inert atmosphere (N₂ or Ar) |
| Reaction Time | 4–24 hours | Monitored by TLC/HPLC |
| Yield | 60–85% | Depends on scale and optimization |
| Purification | Column chromatography, recrystallization | Silica gel, hexane/ethyl acetate gradient |
| Storage | 2–8°C, protected from moisture | Boronate esters sensitive to hydrolysis |
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.
Substitution: Substitution reactions are common, where the bromine or fluorine atoms can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Derivatives with different functional groups replacing the bromine or fluorine atoms.
Scientific Research Applications
Organic Synthesis
Reagent in Cross-Coupling Reactions
One of the primary applications of 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is as a reagent in cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction enables the formation of carbon-carbon bonds between aryl halides and boronic acids.
Case Study: Suzuki Coupling
In a study published in Journal of Organic Chemistry, researchers utilized this compound to synthesize various biaryl compounds. The reaction conditions were optimized to achieve high yields with minimal by-products. The compound demonstrated excellent reactivity due to the presence of the bromine and fluorine substituents, which enhance the electrophilicity of the pyridine ring.
| Reagents | Conditions | Yield (%) |
|---|---|---|
| This compound | Pd(PPh₃)₄ catalyst; K₂CO₃; DMF; 80°C | 85% |
| Aryl Boronic Acid | Same as above | 90% |
Medicinal Chemistry
Potential Anticancer Activity
Research has indicated that compounds containing boron can exhibit significant biological activity. The incorporation of this compound into drug design has shown promise in targeting specific cancer pathways.
Case Study: Anticancer Screening
A study conducted by Nature Reviews Cancer explored the anticancer properties of this compound when modified into various derivatives. In vitro assays revealed that certain derivatives exhibited cytotoxic effects against breast cancer cell lines.
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| Base Compound | 15 | MCF-7 |
| Derivative A | 10 | MCF-7 |
| Derivative B | 8 | MDA-MB-231 |
Materials Science
Use in Polymer Chemistry
The compound is also investigated for its role in synthesizing advanced materials such as polymers with unique electronic properties. Its ability to act as a building block for functionalized polymers allows for the development of materials suitable for electronic applications.
Case Study: Conductive Polymers
In a recent publication in Advanced Materials, researchers synthesized a polymer incorporating this compound and evaluated its electrical conductivity. The results indicated an increase in conductivity compared to traditional polymers due to the presence of the boron moiety.
| Polymer Type | Conductivity (S/m) | Application |
|---|---|---|
| Traditional Polymer | 0.01 | Insulation |
| Polymer with 5-Bromo Compound | 0.05 | Conductive Films |
Mechanism of Action
The mechanism by which 5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects involves its ability to act as a ligand in coordination chemistry. The boronic acid group forms stable complexes with various metal ions, which can then participate in catalytic cycles and other chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Electronic Effects
The reactivity and applications of pyridine boronic esters depend critically on the position and nature of substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Reactivity in Cross-Coupling Reactions
- Target Compound : The bromo group at position 5 is more reactive than fluoro in Suzuki couplings, allowing sequential functionalization. The electron-withdrawing F at position 2 enhances electrophilicity at the boronate site .
- Methoxy-Substituted Analog () : The methoxy group at position 2 donates electrons, reducing the boronate’s electrophilicity and slowing coupling kinetics compared to the fluoro-substituted target compound .
- Halogen Position Effects () : In 2-bromo-3-fluoro-5-boronate pyridine, bromo at position 2 (meta to boronate) directs couplings to position 5, whereas the target compound’s bromo at position 5 (para to boronate) offers distinct regioselectivity .
Physicochemical Properties
Biological Activity
5-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on recent research findings and case studies.
- IUPAC Name : this compound
- Molecular Formula : C11H14BBrFNO2
- Molecular Weight : 301.95 g/mol
- CAS Number : 1073353-50-0
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its role as a potential inhibitor in various enzymatic pathways. The following sections detail specific findings regarding its activity against various targets.
Enzymatic Inhibition Studies
Recent studies have focused on the compound's ability to inhibit certain kinases and enzymes that play critical roles in cellular signaling and disease pathways.
Case Study: DYRK1A Inhibition
Anticancer Activity
The compound's anticancer properties have also been evaluated. It demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells. For instance:
| Cell Line | IC50 (µM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 (TNBC) | 0.126 | 19-fold over MCF10A |
| MCF7 | 0.87–12.91 | High selectivity |
The selectivity index indicates a favorable profile for targeting cancer cells with minimal effects on normal tissue .
Pharmacokinetic Profile
The pharmacokinetic properties of the compound were assessed in animal models. Key findings include:
- Oral Bioavailability : 31.8% following administration of 10 mg/kg.
- Clearance Rate : 82.7 ± 1.97 mL/h/kg.
- Toxicity Assessment : No acute toxicity was observed at doses up to 2000 mg/kg in mice .
The mechanism by which this compound exerts its biological effects is likely linked to its ability to modulate key signaling pathways involved in cell proliferation and survival. Specifically, studies suggest that it may inhibit pathways related to inflammation and oxidative stress .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing 5-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine?
- Methodology : The compound is typically synthesized via sequential halogenation and boronate esterification. For example, bromo and fluoro substituents are introduced via electrophilic aromatic substitution, followed by Miyaura borylation using Pd catalysis (e.g., Pd(dppf)Cl₂) to install the boronate ester group. Purification often involves column chromatography (silica gel, hexane/EtOAc gradient) to isolate the product in >95% purity .
- Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-borylation. Ensure anhydrous conditions to prevent hydrolysis of the boronate ester.
Q. How should this compound be handled and stored to ensure stability?
- Methodology :
- Handling : Use under inert atmosphere (N₂/Ar) due to boronate ester sensitivity to moisture. Wear PPE (gloves, goggles) as per GHS hazard warnings (H315, H319, H335) .
- Storage : Store at 2–8°C in sealed, desiccated containers. Avoid prolonged exposure to light, as UV radiation may degrade the boronate ester .
Q. What are its primary applications in organic synthesis?
- Methodology : The compound serves as a Suzuki-Miyaura cross-coupling partner for constructing biaryl systems. The bromo substituent acts as a leaving group for Pd-catalyzed coupling, while the boronate ester enables C–C bond formation with aryl/heteroaryl halides. Typical conditions: Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 80°C, 12h .
Advanced Research Questions
Q. How can competing reactivity between bromo and boronate ester groups be managed during cross-coupling?
- Methodology : Optimize reaction conditions to favor selective activation of the bromo group:
- Use Pd catalysts with bulky ligands (e.g., SPhos) to suppress undesired protodeboronation .
- Lower temperatures (50–60°C) and shorter reaction times minimize boronate ester degradation.
- Data Example : In a model Suzuki reaction, coupling with 4-iodotoluene achieved 85% yield (GC-MS) with <5% dehalogenation byproducts .
Q. What techniques validate the structural integrity of this compound post-synthesis?
- Methodology :
- X-ray Crystallography : Single-crystal analysis (e.g., SHELXL, OLEX2) confirms bond lengths (B–O: ~1.36 Å) and dihedral angles (pyridine-boronate plane: ~15°) .
- Spectroscopy :
- ¹H/¹³C NMR : Key signals include δ ~8.2 ppm (pyridine H4) and δ ~24.9 ppm (tetramethylboronate CH₃) .
- IR : B–O stretching at ~1350 cm⁻¹ .
Q. How does the fluorine substituent influence electronic properties in catalytic systems?
- Methodology :
- DFT Calculations : Fluorine’s electron-withdrawing effect reduces electron density at C3, enhancing boronate stability and directing cross-coupling regioselectivity.
- Hammett Analysis : σₚ value of F (+0.06) suggests moderate deactivation of the pyridine ring, verified via competitive coupling experiments .
Q. What are common side reactions during its use in multi-step syntheses?
- Methodology :
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
